N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide
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Overview
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound that features a pyrrolidine ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the pyrrolidine ring with benzyl halides.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately and then coupled with the pyrrolidine derivative.
Acylation: The final step involves the acylation of the coupled product to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrole rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine and pyrrole rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-pyrrolidinone: Shares the pyrrolidinone structure but lacks the pyrrole and acetamide groups.
Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group instead of the acetamide group.
Uniqueness
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to its combination of a pyrrolidine ring, a pyrrole ring, and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-19-8-10-22(11-9-19)27(33)24-13-12-23(29(24)2)15-25(31)28-16-21-14-26(32)30(18-21)17-20-6-4-3-5-7-20/h3-13,21H,14-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJVRGZXXSSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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